Methyl 2-amino-5-propylthiazole-4-carboxylate
CAS No.: 649736-98-1
Cat. No.: VC0347120
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 649736-98-1 |
---|---|
Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26g/mol |
IUPAC Name | methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10) |
Standard InChI Key | BFFWXWFBGVLSQT-UHFFFAOYSA-N |
SMILES | CCCC1=C(N=C(S1)N)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
Methyl 2-amino-5-propylthiazole-4-carboxylate belongs to the thiazole class of heterocyclic compounds, featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound's structure is characterized by three key substituents: an amino group (-NH₂) at position 2, a propyl chain (-CH₂CH₂CH₃) at position 5, and a methyl carboxylate ester group (-COOCH₃) at position 4. This particular arrangement of functional groups creates a molecule with multiple sites for potential interactions with biological targets, including hydrogen bond donors and acceptors, as well as hydrophobic regions. The thiazole core itself contributes to the compound's stability and provides a planar, aromatic system that can participate in π-π stacking interactions with aromatic amino acid residues in proteins or other biological molecules.
The 2-amino group is a common feature in many biologically active thiazole derivatives and serves as both a hydrogen bond donor and acceptor, enabling interactions with various cellular targets such as enzymes and receptors . This functional group is particularly significant as it appears in numerous thiazole-based compounds that demonstrate applications in the treatment of conditions ranging from allergies and hypertension to inflammation, schizophrenia, and bacterial and HIV infections . The propyl chain at position 5 introduces hydrophobicity to the molecule, potentially enhancing its membrane permeability and influencing its pharmacokinetic properties. The methyl carboxylate at position 4 provides another site for hydrogen bonding interactions and represents a versatile point for further chemical modifications to optimize biological activity.
Based on structural analysis and comparison with similar compounds like methyl 4-propylthiazole-5-carboxylate (CAS: 81569-52-0) and methyl 2-aminothiazole-4-carboxylate (CAS: 118452-04-3), the molecular formula of methyl 2-amino-5-propylthiazole-4-carboxylate can be estimated as C₈H₁₂N₂O₂S, with an approximate molecular weight of 200.26 g/mol . The combination of the thiazole ring's electronic properties with the specific substituents creates a unique electron distribution that influences the compound's reactivity, stability, and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of methyl 2-amino-5-propylthiazole-4-carboxylate can be predicted based on its structural features and by comparison with similar thiazole derivatives documented in the literature. The compound would likely exist as a solid at room temperature, possibly appearing as a pale yellow to off-white crystalline powder, similar to the yellow solid form observed for methyl 2-aminothiazole-4-carboxylate . Based on the melting point range of 160-164°C reported for methyl 2-aminothiazole-4-carboxylate, methyl 2-amino-5-propylthiazole-4-carboxylate might exhibit a melting point in a similar or slightly lower range, potentially between 150-170°C .
The solubility profile of methyl 2-amino-5-propylthiazole-4-carboxylate would reflect its amphiphilic nature, with both polar functional groups and a hydrophobic propyl chain. It would likely demonstrate good solubility in organic solvents such as methanol, ethanol, dichloromethane, acetone, and dimethyl sulfoxide, with moderate to limited solubility in water. The presence of the propyl chain would reduce water solubility compared to compounds lacking this hydrophobic substituent, such as methyl 2-aminothiazole-4-carboxylate, which is reported to be water-soluble . The estimated partition coefficient (log P) would likely be in the range of 1.5-2.5, reflecting a balance between hydrophilic and lipophilic properties that could favor passive membrane permeation.
The chemical reactivity of methyl 2-amino-5-propylthiazole-4-carboxylate would be dominated by its functional groups. The primary amino group at position 2 represents a nucleophilic center that can participate in various reactions, including acylation, alkylation, and condensation reactions with electrophiles such as acid chlorides, aldehydes, and ketones. The methyl ester group at position 4 can undergo hydrolysis, transesterification, or reduction reactions, providing opportunities for structural elaboration. The thiazole ring itself is relatively stable to most reaction conditions but may participate in certain electrophilic aromatic substitution reactions under specific circumstances.
Spectroscopic Characteristics
The spectroscopic characteristics of methyl 2-amino-5-propylthiazole-4-carboxylate would provide essential data for its identification and structural confirmation during synthesis and analysis. In infrared (IR) spectroscopy, the compound would likely display characteristic absorption bands that reflect its key functional groups. The primary amino group would show N-H stretching vibrations in the range of 3300-3500 cm⁻¹, typically appearing as two bands due to symmetric and asymmetric stretching. The carbonyl (C=O) stretching of the methyl ester would produce a strong absorption band at approximately 1700-1730 cm⁻¹, while the C=N bond of the thiazole ring would absorb around 1600-1650 cm⁻¹. Additional bands would correspond to C-H stretching of the propyl chain (2850-2960 cm⁻¹) and various bending and skeletal vibrations of the thiazole ring.
In proton nuclear magnetic resonance (¹H NMR) spectroscopy, methyl 2-amino-5-propylthiazole-4-carboxylate would exhibit distinctive signals that reflect its structural components. The amino group protons would typically appear as a broad singlet at approximately 5.0-6.0 ppm, potentially showing temperature-dependent behavior due to exchange processes. The methyl ester protons would generate a sharp singlet at around 3.7-3.9 ppm. The propyl chain would produce characteristic signals: a triplet for the terminal methyl group at approximately 0.9-1.0 ppm, a multiplet for the central methylene group at 1.5-1.8 ppm, and another multiplet for the methylene adjacent to the thiazole ring at 2.6-2.8 ppm.
Carbon-13 NMR (¹³C NMR) spectroscopy would reveal the carbon skeleton of the molecule, with signals for the carbonyl carbon of the ester at approximately 160-165 ppm, the quaternary carbons of the thiazole ring at 140-170 ppm, the methyl carbon of the ester at 50-52 ppm, and the carbons of the propyl chain at approximately 14 ppm (CH₃), 22-24 ppm (middle CH₂), and 30-32 ppm (CH₂ adjacent to thiazole). Mass spectrometry would confirm the molecular weight of approximately 200 Da and provide fragmentation patterns characteristic of thiazole derivatives, potentially including losses of the methyl group (M-15), the propyl chain, or fragmentation of the thiazole ring.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of methyl 2-amino-5-propylthiazole-4-carboxylate would typically follow established methods for preparing substituted thiazoles, adapted to incorporate the specific substituents required. Traditional approaches often employ variations of the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones or α-haloesters with thioamides or thioureas to form the thiazole ring structure. For 2-aminothiazoles, thiourea is commonly used as the thioamide component to introduce the amino group at position 2 of the resulting thiazole ring .
A conventional synthetic route would likely involve a two-step process similar to that described for ethyl 2-amino-4-methylthiazole-5-carboxylate in the literature . The first step would involve the bromination of a suitable β-ketoester containing the propyl chain, such as methyl 3-oxohexanoate, using N-bromosuccinimide (NBS) in dichloromethane or another appropriate solvent. This reaction would yield methyl 2-bromo-3-oxohexanoate as an intermediate. In the second step, this α-bromoketone intermediate would react with thiourea in a suitable solvent, typically ethanol, to form the thiazole ring through a cyclization process that involves nucleophilic attack by the sulfur atom of thiourea on the α-carbon bearing the bromine.
The traditional two-step synthesis approach can be represented by the following general reaction scheme:
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Methyl 3-oxohexanoate + NBS → Methyl 2-bromo-3-oxohexanoate
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Methyl 2-bromo-3-oxohexanoate + Thiourea → Methyl 2-amino-5-propylthiazole-4-carboxylate
Modern and Efficient Synthesis Approaches
A promising one-pot procedure for synthesizing methyl 2-amino-5-propylthiazole-4-carboxylate would be similar to the method described for ethyl 2-substituted-4-methylthiazole-5-carboxylates . This approach would involve reacting methyl 3-oxohexanoate with N-bromosuccinimide (NBS) and thiourea in a single reaction vessel under mild conditions. The reaction would likely be conducted in a polar solvent such as ethanol, potentially with the addition of a catalyst to facilitate the cyclization process. Under these conditions, the bromination of the β-ketoester would occur first, followed by reaction with thiourea to form the thiazole ring, all without the need to isolate the brominated intermediate.
Another modern approach that could be applied to the synthesis of methyl 2-amino-5-propylthiazole-4-carboxylate involves the use of copper catalysis, similar to the method described for methyl 2-aminothiazole-4-carboxylate . In this approach, a solution of an appropriately brominated intermediate and thiourea in ethanol, with added copper(I) acetate as a catalyst, could be stirred at room temperature to efficiently yield the desired product. The copper catalyst likely facilitates the cyclization process by activating the carbonyl group and promoting nucleophilic attack by the thiourea sulfur atom, resulting in improved reaction kinetics and yield.
Purification and Characterization
Following the synthesis of methyl 2-amino-5-propylthiazole-4-carboxylate, proper purification and characterization are essential to ensure the identity and purity of the product. The purification process would typically begin with basic work-up procedures to remove unreacted starting materials, catalysts, and inorganic byproducts. This might involve basification of the reaction mixture with sodium bicarbonate to adjust the pH to approximately 8, followed by extraction with an organic solvent such as ethyl acetate . The organic layer would then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product.
Further purification would likely involve column chromatography using an appropriate solvent system, such as a gradient of hexane and ethyl acetate, to separate the desired product from remaining impurities. The purification process might also include recrystallization from a suitable solvent or solvent mixture, such as ethanol, ethanol/water, or hexane/ethyl acetate, to obtain the product as a crystalline solid with high purity. The choice of recrystallization solvent would depend on the solubility properties of the specific compound and the nature of the impurities present.
Characterization of the purified methyl 2-amino-5-propylthiazole-4-carboxylate would involve a combination of analytical techniques to confirm its structure and assess its purity. Melting point determination would provide an initial indication of purity, with a sharp melting point in the expected range suggesting a pure compound. Infrared (IR) spectroscopy would confirm the presence of key functional groups, particularly the amino group, carbonyl ester, and thiazole ring components. Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would provide detailed structural information, allowing confirmation of the substitution pattern on the thiazole ring and the presence of the propyl chain.
High-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis would be employed to assess the purity of the final product, with purity criteria typically set at >95% for research applications and >98% for more demanding applications such as pharmaceutical development. Mass spectrometry would confirm the molecular weight of the compound and provide information on its fragmentation pattern, further supporting structural identification. Elemental analysis for carbon, hydrogen, nitrogen, and sulfur content would provide additional confirmation of the molecular formula and purity of the synthesized compound.
Biological Activities and Pharmacological Properties
Antimicrobial and Antifungal Activities
Research on thiazole derivatives similar to compound 1 (referenced in the search results) has demonstrated how structural modifications can transform a stimulator of P-gp ATPase activity into inhibitory compounds, particularly through the incorporation of specific substituents like cyclohexyl groups . This suggests that methyl 2-amino-5-propylthiazole-4-carboxylate might similarly be optimized through structural modifications to target P-gp or other cancer-relevant targets more effectively. The development of such derivatives could lead to compounds with enhanced anticancer efficacy, particularly against multidrug-resistant tumors where overexpression of efflux pumps like P-gp represents a significant therapeutic challenge.
Other Biological Effects
Beyond antimicrobial and anticancer activities, thiazole derivatives similar to methyl 2-amino-5-propylthiazole-4-carboxylate have demonstrated a diverse range of biological effects that suggest potential applications in various therapeutic areas. The 2-amino-1,3-thiazole ring system has been implicated in the treatment of numerous conditions, including allergies, hypertension, inflammation, schizophrenia, and viral infections, including HIV . This broad spectrum of biological activities underscores the versatility of the thiazole scaffold and suggests that methyl 2-amino-5-propylthiazole-4-carboxylate might exhibit multiple pharmacological properties worthy of exploration.
The anti-inflammatory potential of methyl 2-amino-5-propylthiazole-4-carboxylate could be significant, given the established anti-inflammatory properties of various 2-aminothiazole derivatives. Inflammation plays a crucial role in numerous pathological conditions, from acute infections to chronic diseases such as arthritis, inflammatory bowel disease, and certain cardiovascular and neurodegenerative disorders. The amino group at position 2 of the thiazole ring, combined with the ester functionality at position 4, might enable interactions with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), or with receptors that modulate inflammatory responses.
Neurological applications represent another potential area for methyl 2-amino-5-propylthiazole-4-carboxylate, given the reported use of 2-amino-1,3-thiazoles in the treatment of conditions such as schizophrenia . The compound might exhibit neuromodulatory effects through interactions with specific neurotransmitter receptors, ion channels, or enzymes involved in neurotransmitter metabolism. These interactions could potentially influence neural excitability, neurotransmitter release or reuptake, or signal transduction pathways relevant to various neurological and psychiatric disorders. The balanced lipophilic-hydrophilic properties of methyl 2-amino-5-propylthiazole-4-carboxylate might also facilitate blood-brain barrier penetration, an important consideration for central nervous system therapeutics.
Additionally, the potential antiviral activity of methyl 2-amino-5-propylthiazole-4-carboxylate, particularly against HIV and potentially other viruses, represents an important area for investigation. Some 2-aminothiazole derivatives have demonstrated activity against viral infections , possibly through inhibition of viral enzymes or interference with viral replication processes. The specific structural features of methyl 2-amino-5-propylthiazole-4-carboxylate, including the substitution pattern on the thiazole ring, would influence its interaction with viral targets and determine its efficacy against specific viral pathogens.
Applications in Medicinal Chemistry
Role in Drug Development
Methyl 2-amino-5-propylthiazole-4-carboxylate represents a valuable scaffold in medicinal chemistry, with potential applications in the development of therapeutic agents across multiple disease areas. The thiazole core, particularly when substituted with an amino group at position 2, has emerged as a privileged structure in drug design, appearing in numerous clinically approved drugs and investigational compounds. The specific substitution pattern of methyl 2-amino-5-propylthiazole-4-carboxylate, with a propyl chain at position 5 and a methyl carboxylate at position 4, provides a unique combination of structural features that can be exploited in rational drug design approaches .
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